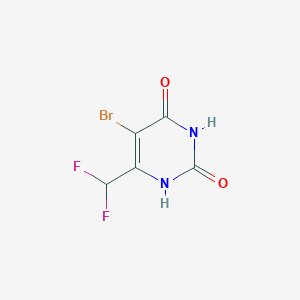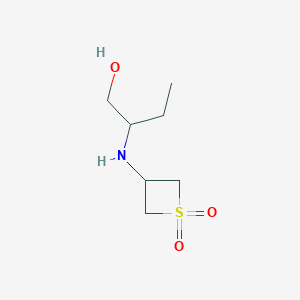
(Z)-3-(Thiazol-4-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(Thiazol-4-yl)acrylonitrile is an organic compound characterized by the presence of a thiazole ring and an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Thiazol-4-yl)acrylonitrile typically involves the reaction of α-halo ketones with thiosemicarbazide in the presence of a base. This reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like poly(ethylene glycol) (PEG-400) to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
(Z)-3-(Thiazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
(Z)-3-(Thiazol-4-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-3-(Thiazol-4-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acrylonitrile group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .
相似化合物的比较
属性
分子式 |
C6H4N2S |
|---|---|
分子量 |
136.18 g/mol |
IUPAC 名称 |
(Z)-3-(1,3-thiazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1- |
InChI 键 |
AHNALCLAQXZQDB-UPHRSURJSA-N |
手性 SMILES |
C1=C(N=CS1)/C=C\C#N |
规范 SMILES |
C1=C(N=CS1)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)






![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)



